(3-Ethoxy-4-methoxyphenyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxy-4-methoxyphenyl)glycine is an organic compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . It is characterized by the presence of an ethoxy group and a methoxy group attached to a phenyl ring, along with a glycine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethoxy-4-methoxyphenyl)glycine typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with glycine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by acidification to obtain the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Ethoxy-4-methoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in water or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylglycine derivatives.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxy-4-methoxyphenyl)glycine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (3-Ethoxy-4-methoxyphenyl)glycine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it has been shown to inhibit phosphodiesterase 4 (PDE4), which plays a role in inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxy-4-ethoxyphenyl)glycine: Similar structure with the positions of the methoxy and ethoxy groups reversed.
(3-Ethoxy-4-methoxyphenyl)alanine: Similar structure with an alanine moiety instead of glycine.
Uniqueness
(3-Ethoxy-4-methoxyphenyl)glycine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C11H15NO4 |
---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-(3-ethoxy-4-methoxyanilino)acetic acid |
InChI |
InChI=1S/C11H15NO4/c1-3-16-10-6-8(12-7-11(13)14)4-5-9(10)15-2/h4-6,12H,3,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
HIGRNZICBHEMGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)NCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.